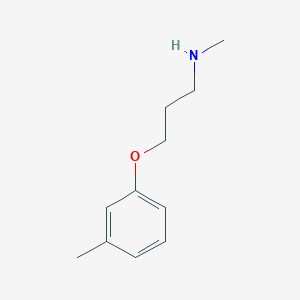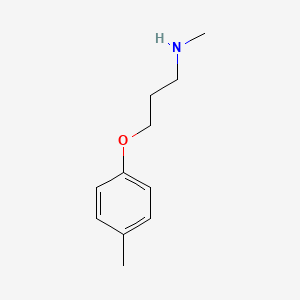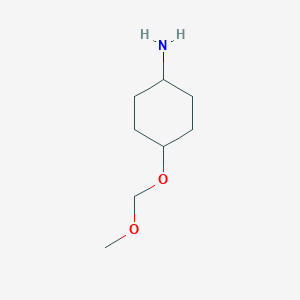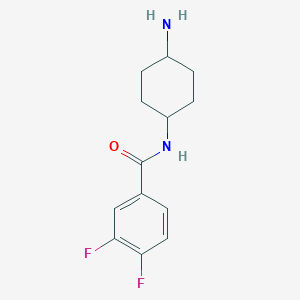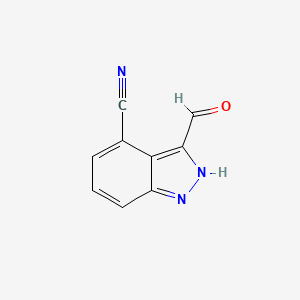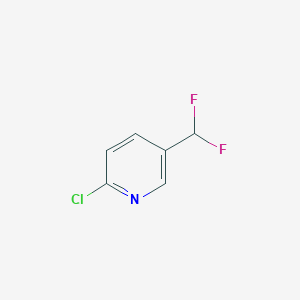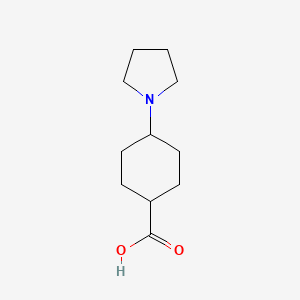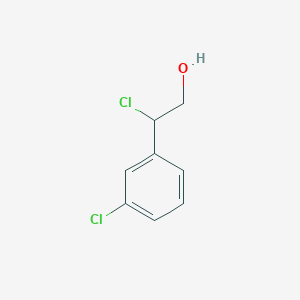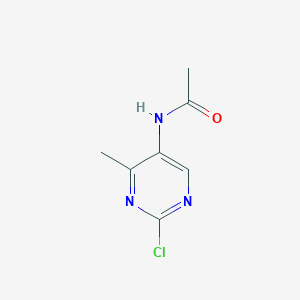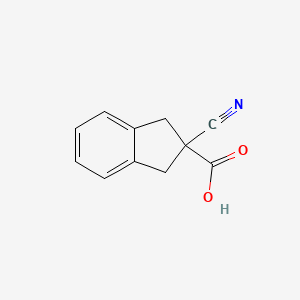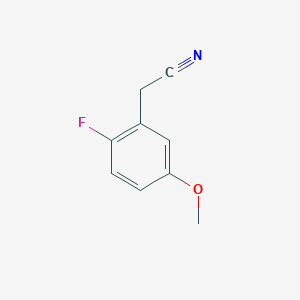
3,4-(Ethylenedioxy)-4'-iodobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-(Ethylenedioxy)-4’-iodobenzophenone is an organic compound that features a benzophenone core substituted with an ethylenedioxy group and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-(Ethylenedioxy)-4’-iodobenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core. This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethylenedioxy Group: The next step is the introduction of the ethylenedioxy group. This can be done by reacting the benzophenone core with ethylene glycol in the presence of an acid catalyst, leading to the formation of the ethylenedioxy-substituted benzophenone.
Iodination: The final step involves the iodination of the ethylenedioxy-substituted benzophenone. This can be achieved using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 3,4-(Ethylenedioxy)-4’-iodobenzophenone would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-(Ethylenedioxy)-4’-iodobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-(Ethylenedioxy)-4’-iodobenzophenone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicinal chemistry, 3,4-(Ethylenedioxy)-4’-iodobenzophenone can be used to develop new drugs or drug candidates. Its structural features may enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may impart desirable characteristics, such as increased stability or conductivity.
Wirkmechanismus
The mechanism of action of 3,4-(Ethylenedioxy)-4’-iodobenzophenone depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethylenedioxy group can enhance the compound’s ability to form hydrogen bonds or other interactions with target molecules, while the iodine atom may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-(Ethylenedioxy)-4’-bromobenzophenone: Similar to the iodinated compound but with a bromine atom instead of iodine. It may exhibit different reactivity and properties due to the different halogen.
3,4-(Ethylenedioxy)-4’-chlorobenzophenone: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, which may affect the compound’s behavior in chemical reactions.
3,4-(Ethylenedioxy)-4’-fluorobenzophenone: Features a fluorine atom, which is the smallest and most electronegative halogen. This compound may have unique properties due to the strong C-F bond.
Uniqueness
3,4-(Ethylenedioxy)-4’-iodobenzophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to stronger halogen bonding interactions and different reactivity patterns. The ethylenedioxy group also imparts unique properties, such as increased solubility and the ability to form additional hydrogen bonds.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEUREPFSWSZKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
